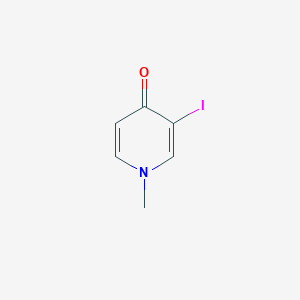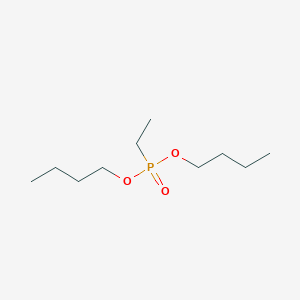
Phosphonic acid, ethyl-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ethyl-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is widely used in various fields due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, ethyl-, dibutyl ester can be synthesized through the esterification of phosphonic acid with ethanol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the ester is separated from the reaction mixture through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, ethyl-, dibutyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed to phosphonic acid and the corresponding alcohols (ethanol and dibutyl alcohol) using water and an acid or base catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the ester to form phosphonic acid derivatives.
Substitution: The ester can undergo substitution reactions with nucleophiles, leading to the formation of various phosphonate derivatives.
Major Products:
Hydrolysis: Phosphonic acid and ethanol, dibutyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, ethyl-, dibutyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: The ester is used in the production of flame retardants, plasticizers, and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of phosphonic acid, ethyl-, dibutyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Diethyl phosphonate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl phosphonate: Contains methyl groups instead of butyl groups.
Diphenyl phosphonate: Contains phenyl groups instead of butyl groups.
Uniqueness: Phosphonic acid, ethyl-, dibutyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. The presence of butyl groups makes it more hydrophobic compared to its ethyl and methyl counterparts, influencing its solubility and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2404-58-2 |
|---|---|
Formule moléculaire |
C10H23O3P |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
1-[butoxy(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h4-10H2,1-3H3 |
Clé InChI |
SBRBXWIDHBSVPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)
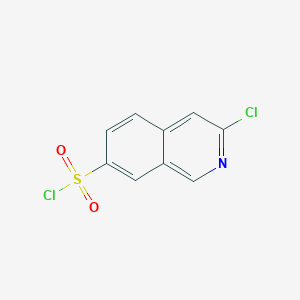
![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
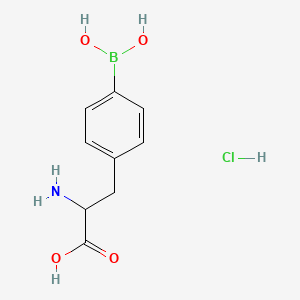
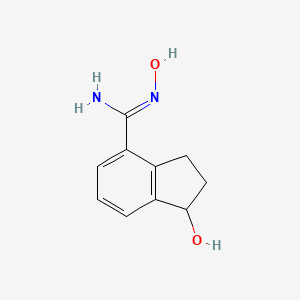
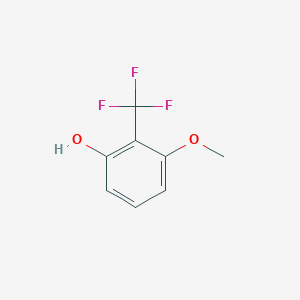
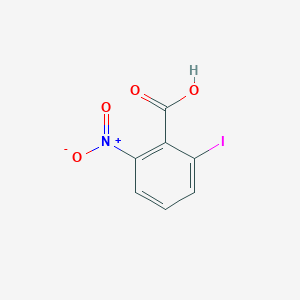
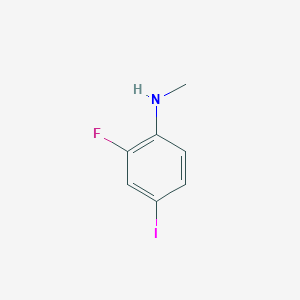
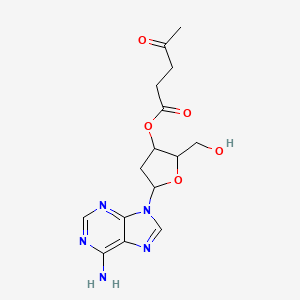
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
